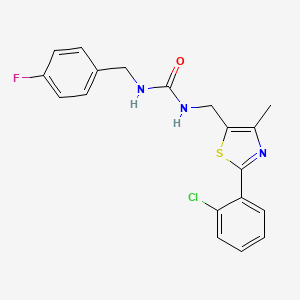

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea

Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a thiazole core substituted with a 2-chlorophenyl group at position 2, a methyl group at position 4, and a urea linkage connected to a 4-fluorobenzyl moiety. Its synthesis likely involves coupling reactions between amine and isocyanate precursors, as seen in analogous urea-thiazole derivatives .

Properties

IUPAC Name |

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3OS/c1-12-17(26-18(24-12)15-4-2-3-5-16(15)20)11-23-19(25)22-10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVHIFYWKEZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring.

Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide.

Formation of the urea derivative: The final step involves the reaction of the thiazole derivative with 4-fluorobenzyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against various bacterial strains. In one study, compounds similar to 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Anticancer Properties

The thiazole moiety has been extensively studied for its anticancer activity. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values indicating strong selectivity against human lung adenocarcinoma cells and mouse embryoblast cell lines . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the thiazole ring significantly enhance anticancer activity.

Monoamine Oxidase Inhibition

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Kinetic studies revealed that related compounds exhibited competitive and reversible inhibition of MAO-B, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease . The ability to inhibit this enzyme suggests that 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea could be developed further for therapeutic applications in neurology.

Acetylcholinesterase Inhibition

Additionally, some derivatives have shown mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and memory processes . This property positions thiazole-containing compounds as potential candidates for treating cognitive disorders.

Synthesis and Structural Variations

The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multicomponent reactions that allow for the efficient construction of complex structures in a single step. This method not only enhances yield but also minimizes the use of solvents, making it an environmentally friendly approach .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and conformational features.

Structural Analogues with Thiazole-Urea Frameworks

- Structure : Both feature a thiazole ring substituted with chlorophenyl (Compound 4) or fluorophenyl (Compound 5) groups, coupled to a dihydropyrazole-triazole system.

- Synthesis : High yields (>80%) via multi-step coupling, crystallized from dimethylformamide (DMF) .

- Conformation : X-ray diffraction reveals two independent molecules in the asymmetric unit. The thiazole and pyrazole rings are nearly planar, while one fluorophenyl group is perpendicular to the plane, suggesting steric or electronic influences on packing .

- Comparison : Unlike the target compound, these analogs incorporate a triazole-dihydropyrazole extension, which may enhance rigidity and π-π stacking interactions. The absence of a urea linkage in these compounds limits direct functional comparability.

- Structure : A urea-thiazole derivative with additional hydrazinyl, piperazine, and benzylidene substituents.

- Synthesis : 73.3% yield via condensation; melting point 194–195°C .

- Spectroscopy : ESI-MS m/z 762.2 [M−2HCl+H]+, with distinct 1H-NMR signals for aromatic protons (δ 7.15–8.98 ppm) and urea NH (δ 11.42 ppm) .

Pyrazole-Based Urea Derivatives

- Structure: Features a pyrazole core substituted with cyanomethyl and fluorophenyl groups, linked to a urea moiety.

- Synthesis : Prepared via isocyanate-amine coupling in tetrahydrofuran (THF), yielding a simpler route than multi-step thiazole syntheses .

- Comparison : The pyrazole core may confer different electronic properties compared to thiazole, influencing reactivity or binding interactions.

Triazole-Containing Agrochemicals

- Structure : A triazole fungicide with chlorophenyl, fluorophenyl, and epoxide groups.

- Function : Broad-spectrum antifungal activity due to triazole-mediated inhibition of sterol biosynthesis .

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-fluorobenzyl)urea

- Molecular Formula : C21H22ClN3O3S

- Molecular Weight : 431.9 g/mol

- CAS Number : 1421442-17-2

The biological activity of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It binds to enzymes or receptors, modulating their activity, which can lead to therapeutic effects.

- Inducing Apoptosis in Cancer Cells : Research indicates that thiazole derivatives can induce programmed cell death in cancer cells by affecting signaling pathways associated with survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various urea derivatives, including this compound. A comparative analysis of similar compounds demonstrated varying levels of growth inhibition against several bacterial strains.

Table 1: Antimicrobial Activity Overview

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 1 | Acinetobacter baumannii | 94.5 |

| 2 | Staphylococcus aureus | Moderate |

| 3 | Escherichia coli | Poor |

| 4 | Pseudomonas aeruginosa | Moderate |

The compound exhibited significant growth inhibition against Acinetobacter baumannii, indicating its potential as an antimicrobial agent .

Case Studies

- Anticancer Studies : In a study examining the effects of thiazole derivatives on cancer cell lines, it was found that compounds similar to 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea induced apoptosis in various cancer types. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Genotoxicity Assessment : Another study evaluated the genotoxic effects of related compounds using primary cultures of fetal hamster lung cells. The results indicated that while some derivatives showed low therapeutic activity, they also had low toxicity profiles, making them candidates for further development in cancer therapy .

Research Findings

Research has demonstrated that thiazole derivatives can exhibit a range of biological activities:

- Antibacterial Activity : A study highlighted that compounds similar to this urea derivative showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 4.69 µM against Bacillus subtilis and moderate activity against Klebsiella pneumoniae .

- Antifungal Activity : The compound's antifungal properties were also assessed, revealing moderate effectiveness against Candida albicans and other fungal strains.

Q & A

Basic: What are the recommended synthetic routes for synthesizing 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from halogenated aniline derivatives. A common route includes:

Chlorination of aniline : Formation of 2-chloroaniline as a precursor .

Thiazole ring construction : Reaction with thiourea or thiocyanate derivatives under acidic conditions to form the 4-methylthiazole core.

Urea linkage formation : Coupling the thiazole intermediate with 4-fluorobenzyl isocyanate via nucleophilic addition.

Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Employ Schlenk techniques for moisture-sensitive steps involving isocyanates.

- Monitor reaction progress via HPLC-MS to identify side products (e.g., over-alkylation) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR for verifying substituent positions (e.g., distinguishing 2-chlorophenyl vs. 3-chlorophenyl isomers).

- 19F NMR to confirm the fluorobenzyl group’s integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Cl/F isotopic patterns).

- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution with acetonitrile/water (+0.1% TFA) resolves polar byproducts .

Advanced: How can researchers design experiments to investigate the compound’s mechanism of action against specific biological targets?

Methodological Answer:

- Target Identification :

- Perform affinity chromatography using a biotinylated analog to pull down binding proteins.

- Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Functional Studies :

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Orthogonal Validation : Confirm activity via independent methods (e.g., flow cytometry vs. MTT assay for cytotoxicity) .

Advanced: How can structure-activity relationship (SAR) studies systematically identify critical functional groups?

Methodological Answer:

- Scaffold Modification :

- Synthesize analogs with halogen substitutions (e.g., 4-fluorobenzyl → 4-chlorobenzyl) to assess electronic effects.

- Replace the thiazole ring with oxazole or pyridine to evaluate ring contributions .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Basic: What are critical considerations in selecting in vitro models for preliminary toxicity screening?

Methodological Answer:

- Cell Line Selection :

- Use HepG2 cells for hepatotoxicity assessment (CYP450 metabolism relevance).

- Include hERG channel assays to flag cardiac risks.

- Dose Range : Span 3-log concentrations (1 nM–10 µM) to capture IC50 values.

- Endpoint Diversity : Combine viability (MTT) , apoptosis (Annexin V) , and oxidative stress (ROS detection) assays .

Advanced: What computational approaches predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- SwissADME : Estimates logP, solubility, and blood-brain barrier penetration.

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity).

- Molecular Dynamics (MD) Simulations :

Basic: What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to promote crystal growth.

- Vapor Diffusion : Hanging drop method with PEG 4000 as precipitant.

- Temperature Gradients : Gradually cool from 40°C to 4°C over 48 hours .

Advanced: How do fluorine atoms at specific positions influence metabolic stability?

Methodological Answer:

- Metabolic Profiling :

- Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS.

- Fluorine at the benzyl position reduces CYP3A4-mediated oxidation due to electronegativity and steric effects.

- Isotope Labeling : Use ¹⁸O-water to track hydrolytic degradation of the urea moiety .

Advanced: What experimental designs assess environmental fate using isotopic labeling?

Methodological Answer:

- Stable Isotope Tracers :

- Synthesize a ¹³C-labeled analog to track degradation products in soil/water systems.

- Use accelerated solvent extraction (ASE) followed by GC-IRMS for isotopic analysis.

- Microcosm Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.